molecular formula C13H9F3N2O B1304117 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone CAS No. 88283-34-5

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone

Cat. No. B1304117
CAS RN: 88283-34-5
M. Wt: 266.22 g/mol
InChI Key: UFTKWWYMFSUYDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper discusses the synthesis of pyrazole triflones, which are structurally related to the compound of interest. The synthesis involves the generation of an anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, resulting in pyrazole 3-triflones with a triflyl group at the 3-position . This method could potentially be adapted for the synthesis of 2-pyrazinyl ketones by modifying the diazo precursor and the cycloaddition partner.

Molecular Structure Analysis

While the molecular structure of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is not directly analyzed in the papers, the related structures discussed involve aromatic systems with substituents that can influence electronic properties. For example, the presence of a trifluoromethyl group, as seen in the pyrazole triflones, can significantly affect the electron distribution and reactivity of the molecule .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, but they do describe reactions of related compounds. For instance, the synthesis of pyrazole triflones suggests that similar pyrazinyl compounds might undergo cycloaddition reactions with appropriate reactants . Additionally, the presence of an active methylene group in the pyrazinyl ketone could make it a candidate for further functionalization through nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone are not discussed in the provided papers. However, the structural features of the compound, such as the aromatic rings and the trifluoromethyl group, suggest that it would exhibit properties typical of aromatic ketones, including stability, potential for intermolecular interactions, and a relatively high boiling point due to the presence of the trifluoromethyl group .

Scientific Research Applications

Pyrazine Derivatives: Chemical and Biological Properties

Pyrazine derivatives, including compounds like 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, are well-known for their pharmacological properties. They have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects, among others. These compounds often feature prominently in research aimed at developing new therapeutic agents due to their versatile biological activities and chemical reactivity (S. Ferreira & C. Kaiser, 2012; M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).

Synthesis and Applications in Heterocyclic Chemistry

The synthesis of pyrazine derivatives is a subject of significant interest due to the compounds' utility in medicinal chemistry and other fields. Various synthetic methods have been explored to produce these compounds, including the use of novel catalysts and environmentally friendly processes. The applications of pyrazine derivatives extend beyond pharmaceuticals, touching upon materials science and chemical synthesis, showcasing their broad utility (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Advancements in Pyrazine Chemistry

Research continues to uncover new facets of pyrazine chemistry, including novel synthetic routes, enhanced understanding of their pharmacokinetics, and broader applications in creating heterocyclic compounds of interest. These advancements suggest a promising future for the development of new drugs and materials based on pyrazine derivatives, highlighting the importance of continued investigation into these compounds (Pushkar Kumar Ray et al., 2022).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety information and potential hazards can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKWWYMFSUYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382361
Record name 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone

CAS RN

88283-34-5
Record name 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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